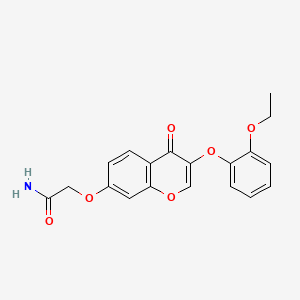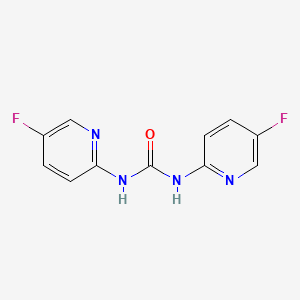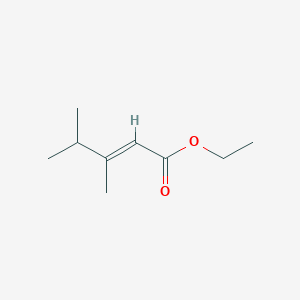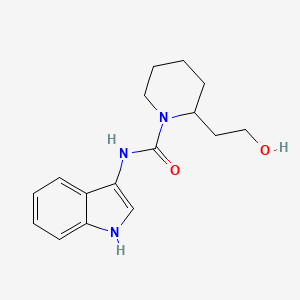
N-(3-acetylphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, N-(3-acetylphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, is a chemical entity that appears to be related to a class of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with acetylphenyl groups and fluorinated phenyl rings have been synthesized and evaluated for their biological activities, such as antiallergic properties and enzyme inhibition activities .
Synthesis Analysis
The synthesis of related compounds involves various organic chemistry techniques such as condensation reactions, inert refluxing, and cyclization. For instance, the synthesis of a structurally similar compound, N-(4-acetylphenyl)quinoline-3-carboxamide, was achieved by reacting quinoline-3-carboxylic acid with thionyl chloride to form the acid chloride, followed by coupling with 4-aminoacetophenone . Another related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was synthesized by condensation of dimethylamine with an intermediate pyrazolo[1,5-a]pyrimidine derivative . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structures of related compounds have been determined using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal structure of N-((4-acetylphenyl)carbamothioyl)pivalamide was elucidated, revealing intramolecular hydrogen bonding and intermolecular interactions that contribute to structural stabilization . Similarly, the crystal structure of N-(4-acetylphenyl)quinoline-3-carboxamide was confirmed, with the crystal packing being mainly controlled by hydrogen bond interactions . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can affect its reactivity and biological activity.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been studied using theoretical calculations such as density functional theory (DFT). For instance, the Frontier molecular orbital analysis of N-((4-acetylphenyl)carbamothioyl)pivalamide indicated a smaller HOMO/LUMO energy gap, suggesting higher reactivity . These studies help predict how the compound might interact with biological targets or participate in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their spectroscopic characteristics and solubility, are important for their practical application. The spectroscopic characterization of N-((4-acetylphenyl)carbamothioyl)pivalamide and N-(4-acetylphenyl)quinoline-3-carboxamide provided insights into their molecular structures . Additionally, the biological examination of these compounds against various enzymes revealed significant enzyme inhibition activity, which is a key aspect of their chemical properties .
Scientific Research Applications
Antimicrobial and Antipathogenic Activity
Compounds with similar structures have been synthesized and tested for their antimicrobial and antipathogenic activities. For instance, new thiourea derivatives have demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm-forming capabilities (Limban, Marutescu, & Chifiriuc, 2011). This suggests potential applications of N-(3-acetylphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in developing novel antimicrobial agents with antibiofilm properties.
Antiviral Research
Research has also explored the antiviral potential of related compounds. A study on dihydropyrimidinone-isatin hybrids highlighted their novel non-nucleoside HIV-1 reverse transcriptase inhibitors, with some hybrids showing higher RT inhibitory activity than standard treatments (Devale et al., 2017). This indicates the relevance of such compounds in antiviral research, particularly in the development of treatments for viral infections like HIV.
Cancer Research
Compounds with similar structures have been investigated for their cytotoxic activities against various cancer cell lines. For example, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases were synthesized and screened for in vitro cytotoxic activity, revealing potential as cancer therapeutics (Hassan, Hafez, Osman, & Ali, 2015). The structural similarity suggests that this compound could also hold promise in cancer research, potentially offering new avenues for treatment.
Gene Expression Inhibition
Another area of application is in the inhibition of gene expression. Compounds similar to this compound have been identified as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors, which are crucial in the regulation of genes involved in inflammation and cell proliferation (Palanki et al., 2000). This suggests potential therapeutic applications in diseases where these pathways are dysregulated.
properties
IUPAC Name |
N-(3-acetylphenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4/c1-11(24)12-3-2-4-14(9-12)22-17(25)16-10-21-19(27)23(18(16)26)15-7-5-13(20)6-8-15/h2-10H,1H3,(H,21,27)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHFWUIYYSLCRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B3012903.png)

![2-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3012906.png)
![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B3012907.png)
![2-[(2,4-Difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B3012914.png)

![(8-Acetyloxy-5,9-dihydroxy-5,8a-dimethyl-3-methylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-4-yl) 2-methylprop-2-enoate](/img/structure/B3012917.png)
![N-(2-(trifluoromethyl)phenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B3012918.png)


![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B3012922.png)
![3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B3012924.png)

